Sourcing Strategy: Cost and Lead Time Analysis of CAS 70917-84-9
For procurement planning, CAS 70917-84-9 is available from major suppliers with defined cost and lead times. Based on publicly listed vendor data, 50 mg of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol is priced at $627.50 with a 3-4 week lead time, while a 0.5 g quantity is $1,956.25 with the same lead time . This is in contrast to simpler, unsubstituted tetrahydroisoquinoline (CAS 91-21-4), which is widely available as a commodity chemical at significantly lower cost (approx. $50-100 per 100g), reflecting the specialized synthetic route required for the 3-ethanol derivative. This differential availability and cost structure must be factored into project timelines and budgets.
| Evidence Dimension | Procurement Cost and Lead Time |
|---|---|
| Target Compound Data | 50 mg: $627.50 (3-4 weeks); 0.5 g: $1,956.25 (3-4 weeks) |
| Comparator Or Baseline | Tetrahydroisoquinoline (CAS 91-21-4): approx. $50-100 per 100g (immediate availability) |
| Quantified Difference | Target compound is >100x more expensive per gram and has a 3-4 week lead time. |
| Conditions | Vendor-listed commercial availability data |
Why This Matters
This data is critical for project budgeting and timeline management, as sourcing this specialized chiral building block requires significantly more planning and financial resources than procuring the unsubstituted core.
